5-Octenoic acid, methyl ester, (5Z)-

Catalog No.
S1920227
CAS No.
41654-15-3
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Octenoic acid, methyl ester, (5Z)-

CAS Number

41654-15-3

Product Name

5-Octenoic acid, methyl ester, (5Z)-

IUPAC Name

methyl (Z)-oct-5-enoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h4-5H,3,6-8H2,1-2H3/b5-4-

InChI Key

TUHAYWWWVLJJJM-PLNGDYQASA-N

SMILES

CCC=CCCCC(=O)OC

Solubility

Soluble in fat; slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CCC=CCCCC(=O)OC

Isomeric SMILES

CC/C=C\CCCC(=O)OC
  • Flavor Research: The presence of the ester group and the (5Z) configuration suggests 5-Octenoic Acid, Methyl Ester, (5Z)- could be a flavoring agent. Esters are known to contribute a wide variety of flavors and aromas to foods and fragrances []. The specific double bond configuration (5Z) can influence the perception of the flavor. More research is needed to determine the specific flavor profile of 5-Octenoic Acid, Methyl Ester, (5Z)- and its potential applications in the food industry.
  • Insect Communication: Some studies have explored the role of volatile organic compounds in insect communication. Certain moth species have been shown to use (Z)-5-octenoates as sex pheromones []. 5-Octenoic Acid, Methyl Ester, (5Z)- shares this structural feature and could potentially be investigated for its role in insect chemical signaling.

5-Octenoic acid, methyl ester, (5Z)- is an organic compound classified as a methyl ester of a medium-chain unsaturated fatty acid. Its molecular formula is C9H16O2C_9H_{16}O_2, and it has a molecular weight of approximately 156.225 g/mol . The compound features a double bond at the fifth carbon in the chain, which is in the Z configuration, indicating that the substituents on the double bond are on the same side. This structural characteristic contributes to its unique chemical properties and biological activities.

Typical of unsaturated fatty acids:

  • Hydrogenation: The double bond can be hydrogenated to form octanoic acid, methyl ester.
  • Esterification: It can react with alcohols to form various esters.
  • Oxidation: The double bond can be oxidized to yield diols or ketones.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and food industries.

Research indicates that 5-Octenoic acid, methyl ester, (5Z)- exhibits notable biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for natural preservatives in food products .
  • Anti-inflammatory Effects: Some studies suggest potential anti-inflammatory properties, which could be beneficial in therapeutic applications .
  • Metabolic Role: As a fatty acid derivative, it may play a role in metabolic pathways and energy production in living organisms .

The synthesis of 5-Octenoic acid, methyl ester, (5Z)- can be achieved through various methods:

  • Chemical Synthesis: This involves the reaction of 1-octene with carbon dioxide and methanol in the presence of catalysts .
  • Biotechnological Methods: Enzymatic synthesis using specific lipases can yield high-purity forms of this compound .
  • Transesterification: This method involves converting triglycerides from vegetable oils into methyl esters using methanol and an acid or base catalyst.

5-Octenoic acid, methyl ester, (5Z)- finds applications across several industries:

  • Food Industry: It is used as a flavoring agent and preservative due to its antimicrobial properties.
  • Cosmetics: The compound is incorporated into formulations for its skin-beneficial properties.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs.

Studies on 5-Octenoic acid, methyl ester, (5Z)- have focused on its interactions with biological systems:

  • Cellular Interactions: Research has shown that it may influence cell membrane fluidity and permeability due to its fatty acid structure .
  • Drug Interactions: Investigations into its role as a carrier for drug delivery systems have been conducted, highlighting its potential to enhance bioavailability .

Several compounds share structural similarities with 5-Octenoic acid, methyl ester, (5Z)-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Octanoic Acid, Methyl EsterC9H18O2C_9H_{18}O_2Saturated fatty acid; lacks double bond
Hexadecenoic Acid, Methyl EsterC17H34O2C_{17}H_{34}O_2Longer chain; contains a double bond at different position
9-Decenoic Acid, Methyl EsterC11H20O2C_{11}H_{20}O_2Similar chain length; double bond at different position
7-Octenoic Acid, Methyl EsterC9H16O2C_9H_{16}O_2Double bond at different position; Z/E configurations vary

The uniqueness of 5-Octenoic acid, methyl ester, (5Z)- lies in its specific position of unsaturation and its resultant biological activities compared to these similar compounds.

Physical Description

Colourless liquid; Dairy, coconut aroma

XLogP3

2.2

Density

0.921-0.925

UNII

OZK77KWP2S

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

41654-15-3

Wikipedia

(5Z)-methyl 5-octenoate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

5-Octenoic acid, methyl ester, (5Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-04-14

Explore Compound Types